

SC144: A Potential Breakthrough in Overcoming Cisplatin Resistance in Ovarian Cancer

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy and Mechanism of **SC144**

Cisplatin resistance remains a formidable challenge in the clinical management of ovarian cancer, necessitating the exploration of novel therapeutic agents that can circumvent or reverse this resistance. **SC144**, a small-molecule inhibitor of glycoprotein 130 (gp130), has emerged as a promising candidate. This guide provides an objective comparison of **SC144**'s performance against cisplatin in resistant ovarian cancer cells, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Comparative Efficacy of SC144 and Cisplatin

SC144 demonstrates significant cytotoxicity in various ovarian cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin. The following tables summarize the 50% inhibitory concentration (IC₅₀) values for **SC144** and cisplatin in different ovarian cancer cell lines, highlighting the potential of **SC144** to overcome cisplatin resistance.

Cell Line	Drug	IC50 (μM)	Citation
Cisplatin-Resistant			
HEY	SC144	0.88	[1]
A2780cis	Cisplatin	48.2 ± 1.84	[2]
SKOV-3/DDP	Cisplatin	>20	[3]
Cisplatin-Sensitive			
OVCAR-8	SC144	~0.5	
Caov-3	SC144	~0.7	
A2780	Cisplatin	8.80 ± 0.45	[2]
SKOV3	Cisplatin	19.18 ± 0.91 (72h)	[4]

Table 1: Comparative IC50 Values of **SC144** and Cisplatin in Ovarian Cancer Cell Lines. The data indicates that **SC144** is effective in a cisplatin-resistant cell line (HEY) at a sub-micromolar concentration. In contrast, cisplatin's efficacy is significantly reduced in resistant cell lines, as evidenced by the high IC50 value in A2780cis cells.

Induction of Apoptosis: SC144 vs. Cisplatin

SC144 has been shown to be a potent inducer of apoptosis in ovarian cancer cells. While direct comparative percentages in the same cisplatin-resistant cell line are not readily available in a single study, the available data suggests **SC144**'s efficacy.

Cell Line	Treatment	Apoptosis Percentage (%)	Citation
A2780/CP (Cisplatin-Resistant)	Cisplatin (10 μ M)	7.09	[5]
A2780/CP (Cisplatin-Resistant)	Cisplatin (20 μ M)	10.41	[5]
A2780-Cp (Cisplatin-Resistant)	Cisplatin (5 μ M)	Early: 3.6, Late: 6.9	[6]
SKOV3-Cp (Cisplatin-Resistant)	Cisplatin (10 μ M)	Early: 30.6, Late: 13.4	[6]
OVCAR-8	SC144 (2 μ mol/L)	Significantly more than control	[7]
Caov-3	SC144 (2 μ mol/L)	Significantly more than control	[7]

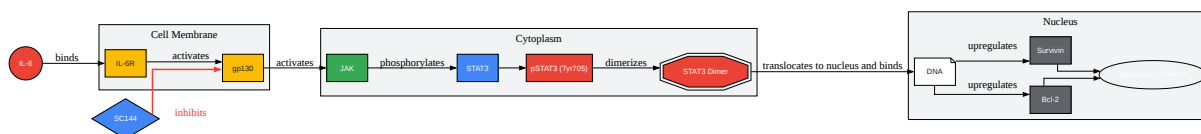
Table 2: Apoptosis Induction by **SC144** and Cisplatin in Ovarian Cancer Cells. The data illustrates that cisplatin induces a modest level of apoptosis in resistant cell lines. While specific percentages for **SC144** in a resistant line are not provided in the search results, it is shown to be a significant inducer of apoptosis in other ovarian cancer cell lines.

Mechanism of Action: Targeting the gp130/STAT3 Signaling Pathway

SC144 functions as a first-in-class small-molecule inhibitor of gp130, a co-receptor for the interleukin-6 (IL-6) family of cytokines. This inhibition disrupts the downstream signaling cascade, primarily the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is frequently overactive in cisplatin-resistant ovarian cancer and contributes to cell survival and proliferation.[8]

The binding of **SC144** to gp130 abrogates the phosphorylation of STAT3 at tyrosine 705 (pSTAT3 Tyr705), preventing its dimerization and translocation to the nucleus.[9][10] This, in

turn, downregulates the expression of key anti-apoptotic and cell cycle regulatory proteins, including Bcl-2 and survivin, thereby sensitizing cancer cells to apoptosis.[8]



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Figure 1: **SC144** Signaling Pathway. This diagram illustrates how **SC144** inhibits the gp130/STAT3 signaling cascade, leading to the downregulation of anti-apoptotic proteins.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **SC144** and cisplatin on ovarian cancer cells.

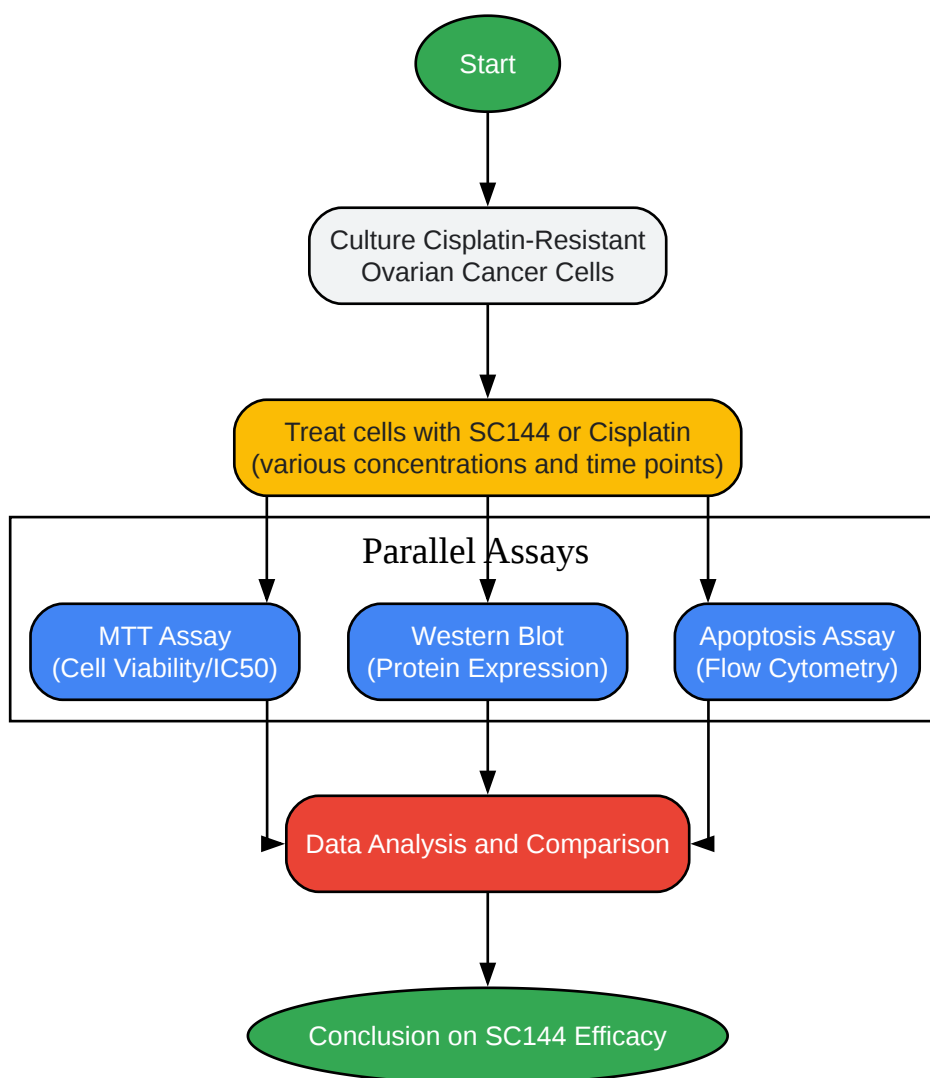
- **Cell Seeding:** Plate ovarian cancer cells (e.g., HEY, A2780cisR) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- **Drug Treatment:** Treat the cells with various concentrations of **SC144** or cisplatin for 48-72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.

Western Blot Analysis for Phosphorylated STAT3 and Downstream Targets

This protocol is used to determine the effect of **SC144** on the expression and phosphorylation of key proteins in the STAT3 signaling pathway.

- Cell Lysis: Treat ovarian cancer cells with **SC144** or cisplatin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 (Tyr705), total STAT3, Bcl-2, survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.



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Figure 2: Experimental Workflow. A general workflow for comparing the effects of **SC144** and cisplatin on cisplatin-resistant ovarian cancer cells.

Conclusion

The available evidence strongly suggests that **SC144** is a promising therapeutic agent for cisplatin-resistant ovarian cancer. Its ability to target the gp130/STAT3 signaling pathway, a key driver of chemoresistance, provides a clear mechanistic rationale for its efficacy. By inducing apoptosis and inhibiting the expression of pro-survival proteins, **SC144** offers a potential strategy to overcome the limitations of current platinum-based therapies. Further head-to-head

comparative studies in well-characterized cisplatin-resistant models are warranted to fully elucidate its clinical potential.

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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of cisplatin-induced apoptosis by β -elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. STAT3 signaling in ovarian cancer: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early responses of the STAT3 pathway to platinum drugs are associated with cisplatin resistance in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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